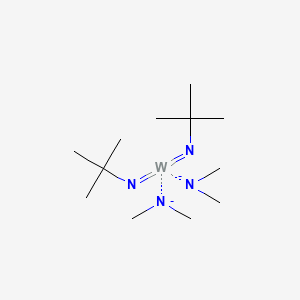

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI)

Description

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) (C₁₂H₃₀N₄W), also known as BTBMW, is a tungsten(VI) organometallic compound featuring two tert-butylimido (tBuN) and two dimethylamido (NMe₂) ligands. With a molecular weight of 414.23 g/mol, it exists as a light yellow to dark orange liquid at room temperature and is highly sensitive to air and moisture, necessitating storage under inert atmospheres . Its structure enables controlled decomposition, making it a critical precursor for atomic layer deposition (ALD) and metal-organic chemical vapor deposition (MOCVD) of tungsten-based thin films. Applications include semiconductor manufacturing, microelectronics, and protective coatings, where precise film uniformity and purity are paramount .

Key properties:

Propriétés

Numéro CAS |

406462-43-9 |

|---|---|

Formule moléculaire |

C12H30N4W-2 |

Poids moléculaire |

414.23 g/mol |

Nom IUPAC |

bis(tert-butylimino)tungsten;dimethylazanide |

InChI |

InChI=1S/2C4H9N.2C2H6N.W/c2*1-4(2,3)5;2*1-3-2;/h2*1-3H3;2*1-2H3;/q;;2*-1; |

Clé InChI |

PPJPTAQKIFHZQU-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N=[W]=NC(C)(C)C.C[N-]C.C[N-]C |

SMILES canonique |

CC(C)(C)N=[W]=NC(C)(C)C.C[N-]C.C[N-]C |

Origine du produit |

United States |

Méthodes De Préparation

Step 1: Formation of Bis(tert-butylamine) Tungsten Dichloride Intermediate

- Reagents: Sodium tungstate, tert-butylamine, trimethylchlorosilane, acid binding agent (e.g., triethylamine), and a solvent such as ethylene glycol dimethyl ether or tetrahydrofuran.

- Conditions: The reagents are combined in a reaction vessel under an ice water bath (0–5 °C). Trimethylchlorosilane is added dropwise to control the reaction temperature.

- Reaction: After the addition, the mixture is allowed to react at room temperature (25–45 °C) for 0.5 to 1 hour, followed by reflux and heat preservation for 10–12 hours.

- Isolation: The reaction mixture is filtered, and the solvent and volatile materials are removed under reduced pressure to obtain the crude bis(tert-butylamine) tungsten dichloride solid.

Step 2: Conversion to Bis(tert-butylimino)bis(dimethylamino)tungsten(VI)

- Reagents: The crude tungsten dichloride intermediate is dissolved in a dry solvent such as toluene or n-hexane.

- Reaction: A solution of lithium dimethylamide in n-hexane is added dropwise under an ice water bath (0–10 °C), and the mixture is stirred for 2–3 hours at 10–30 °C.

- Isolation: The reaction mixture is filtered under argon atmosphere to prevent oxidation. The solvent is removed by distillation under reduced pressure at 20–30 °C, followed by heating to 90 °C under vacuum to distill and isolate the final product as an orange-yellow transparent liquid.

Yield and Purity

- The typical yield ranges from 73% to 86.7%, depending on solvent and reaction conditions.

- Elemental analysis confirms high purity with carbon ~34.8%, nitrogen ~13.5%, hydrogen ~7.3%, and tungsten ~44.4% by weight.

Summary Table of Key Reaction Parameters and Yields

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Solvent in Step 1 | Ethylene glycol dimethyl ether | Tetrahydrofuran | Ethylene glycol dimethyl ether |

| Acid Binding Agent | Triethylamine | Triethylamine | Triethylamine |

| Temperature during trimethylchlorosilane addition | 0–5 °C | 0–5 °C | 0–5 °C |

| Reaction time after addition | 1 h at RT + 12 h reflux | 45 min at 35 °C + 11 h reflux | 0.5 h at 45 °C + 10 h reflux |

| Solvent in Step 2 | Toluene | Normal hexane | Toluene |

| Temperature during Li-dimethylamide addition | 5–10 °C | 0 °C | 25–30 °C |

| Stirring time after addition | 3 h at RT | 3 h at 10 °C | 2 h at 30 °C |

| Product yield (%) | 86.7 | 81.2 | 73 |

| Product appearance | Orange-yellow transparent liquid | Orange-yellow transparent liquid | Orange-yellow transparent liquid |

| Elemental Analysis (C, N, H, W) | 34.80%, 13.51%, 7.30%, 44.40% | Not specified | 34.81%, 13.49%, 7.29%, 44.37% |

Alternative Synthetic Routes and Related Research

- Other tungsten amide complexes have been synthesized by direct reaction of lithium amide reagents with tungsten chlorides or tungsten halide complexes under inert atmosphere, often in hexane or toluene solvents at low temperatures.

- Sublimation purification at moderate temperatures (~70 °C under vacuum) is sometimes employed to enhance purity.

- The compound bis(tert-butylimino)bis(dimethylamino)tungsten(VI) has been studied extensively as a precursor in atomic layer deposition (ALD) of WS2 films, indicating its thermal stability and reactivity under controlled conditions.

Research Findings and Notes on Preparation

- The use of trimethylchlorosilane as a chlorinating agent in the initial step is crucial for forming the tungsten dichloride intermediate.

- Acid binding agents such as triethylamine help neutralize HCl generated during the reaction, improving yield and purity.

- Low temperature control during lithium dimethylamide addition prevents side reactions and decomposition.

- The reaction is sensitive to moisture and oxygen; thus, inert atmosphere (argon or nitrogen) and dry solvents are necessary.

- The method described offers a balance between industrial feasibility (cheap raw materials, straightforward steps) and high product quality.

Analyse Des Réactions Chimiques

Oxidation Reactions

The tungsten(VI) center undergoes oxidation under aerobic conditions or with strong oxidizing agents, forming tungsten oxides. For instance:

Key findings:

-

Exposure to air triggers violent oxidation, releasing carbon oxides and nitrogen oxides .

-

Controlled oxidation with hydrogen peroxide (H₂O₂) produces tungsten trioxide (WO₃), a critical material for semiconductor applications .

| Oxidizing Agent | Product(s) | Reaction Conditions | Reference |

|---|---|---|---|

| O₂ | WO₃ | Ambient air, 25°C | |

| H₂O₂ | WO₃ | Aqueous solution, 80°C |

Reduction Reactions

Reduction pathways lower the tungsten oxidation state, often forming metallic tungsten or lower-valent complexes:

Key findings:

-

Hydrogen gas (H₂) reduces the compound to elemental tungsten at elevated temperatures (>300°C), crucial for depositing conductive tungsten films .

-

Lithium aluminum hydride (LiAlH₄) facilitates ligand displacement, forming tungsten hydrides.

| Reducing Agent | Product(s) | Reaction Conditions | Reference |

|---|---|---|---|

| H₂ | W (metallic) | 300–500°C, ALD | |

| LiAlH₄ | W–H intermediates | THF, −78°C |

Ligand Substitution Reactions

The dimethylamido and tert-butylimido ligands are labile, enabling substitution with other nucleophiles:

Key findings:

-

Phosphines (PR₃) and amines replace dimethylamido ligands, altering the compound’s steric and electronic properties .

-

In ALD processes, ligand displacement occurs during chemisorption on substrates like silica, forming surface-bound tungsten species .

| Reagent | Substituted Ligand | Application | Reference |

|---|---|---|---|

| H₂S | Dimethylamido | WS₂ thin film synthesis | |

| NH₃ | tert-Butylimido | WNₓ deposition |

Thermal Decomposition

Thermolysis under inert or reactive atmospheres yields tungsten-based materials:

Key findings:

-

Decomposition at 81°C (0.02 mmHg) releases tert-butylamine and dimethylamine .

-

At 300–500°C, pyrolysis forms tungsten carbide (WC) or nitride (WN) films, depending on the gas phase (e.g., CH₄ or NH₃) .

Reactivity with Protic Substances

The compound reacts violently with water, alcohols, and acids, generating flammable gases:

Key findings:

-

Reaction with water produces ammonia and hydrocarbons, posing explosion risks .

-

Alcohols (e.g., methanol) induce rapid ligand hydrolysis, limiting its use in protic solvents .

Role in Atomic Layer Deposition (ALD)

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is a cornerstone precursor for tungsten-based thin films. A representative ALD cycle involves:

-

Chemisorption : The compound adsorbs onto a substrate, releasing dimethylamine .

-

Sulfurization : Exposure to H₂S replaces ligands with sulfur, forming WS₂ .

ALD Performance Metrics

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Growth per Cycle | 1.7 Å/cycle | 150°C, H₂S co-reactant | |

| Film Purity | >99% WS₂ | Post-annealing at 600°C |

Hazardous Decomposition Products

Under combustion or unintended reactions, the compound releases toxic byproducts:

Applications De Recherche Scientifique

Chemical Properties and Characteristics

- Molecular Formula : C₁₂H₃₀N₄W

- Molecular Weight : 414.23 g/mol

- CAS Number : 406462-43-9

- Appearance : Light yellow to dark orange liquid

- Purity : Typically ≥ 98%

- Boiling Point : Approximately 81°C at 0.02 mmHg

BTBMW features tungsten in a +6 oxidation state, coordinated with two tert-butylimido groups and two dimethylamino ligands, providing a stable yet reactive complex suitable for various deposition processes .

Atomic Layer Deposition (ALD)

BTBMW is primarily used as a precursor for ALD processes, which are critical in the fabrication of thin films for semiconductor devices. The compound's ability to form uniform tungsten layers makes it invaluable for:

- Semiconductor Manufacturing : Producing high-quality tungsten films that serve as interconnects and contacts in integrated circuits.

- Protective Coatings : Creating robust coatings that enhance the durability and performance of electronic components .

Chemical Vapor Deposition (CVD)

In addition to ALD, BTBMW is employed in CVD processes, where it facilitates the deposition of tungsten carbide films. These films are essential for applications requiring high hardness and wear resistance, such as:

- Cutting Tools : Enhancing the lifespan and efficiency of tools used in machining and manufacturing.

- Wear-Resistant Coatings : Providing protective layers on various substrates to improve their mechanical properties .

Case Study 1: Tungsten Carbide Films via ALD

A study by Do-Heyoung Kim et al. investigated the characteristics of tungsten carbide films prepared using BTBMW through plasma-assisted ALD. The results indicated that the films exhibited excellent uniformity and adherence to substrates, making them suitable for advanced electronic applications .

| Property | Value |

|---|---|

| Thickness | ~50 nm |

| Growth Rate | 0.5 Å/cycle |

| Composition | WC |

Case Study 2: Enhanced Volatility and Stability

Research published in ACS Omega highlighted the synthesis of tungsten amide complexes, including BTBMW, which demonstrated improved volatility and thermal stability compared to traditional precursors. This enhancement allows for more efficient deposition processes at lower temperatures, reducing potential damage to sensitive substrates .

Safety and Handling Considerations

Due to its chemical properties, BTBMW requires careful handling:

- Hazard Classification : Flammable and water-reactive. It may cause severe skin and eye irritation.

- Storage Conditions : Should be stored under inert gas conditions (e.g., nitrogen or argon) to prevent degradation from moisture and air exposure.

- Personal Protective Equipment (PPE) : Use gloves, goggles, and flame-resistant clothing when handling the compound .

Mécanisme D'action

The mechanism of action of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) primarily involves its ability to form strong bonds with various substrates. This is facilitated by the presence of the tert-butylimino and dimethylamino ligands, which stabilize the tungsten center and enhance its reactivity. The compound’s high reactivity allows it to participate in various chemical reactions, making it a versatile precursor in materials science.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) (BTBMMo)

- Structure and Metal Center : BTBMMo (C₁₂H₃₀MoN₄) is the molybdenum analog of BTBMW, with identical ligands but a Mo(VI) center .

- Deposition Behavior : BTBMMo is used for MoS₂, MoN, and MoO₃ films. Unlike BTBMW, which forms WS₂ via sulfurization at lower temperatures (e.g., 250°C), BTBMMo requires H₂S plasma above 300°C for MoS₂ deposition, indicating higher thermal demands for molybdenum precursors .

- Applications : Produces molybdenum carbonitride (MoCₓNᵧ) and nitride (MoN) films, critical for wear-resistant coatings and catalysis .

Tungsten Hexacarbonyl (W(CO)₆)

- Ligand Type : Carbonyl ligands (CO) instead of amido/imido groups .

- Reactivity : CO ligands require higher decomposition temperatures (>400°C), limiting low-temperature ALD applications. BTBMW’s amido/imido ligands enable deposition at 150–250°C .

- Film Purity : W(CO)₆ may introduce carbon impurities, whereas BTBMW yields cleaner tungsten films due to ligand volatility .

Tungsten(VI) Oxychloride (WOCl₄)

- Ligand Type : Chloride ligands .

- Byproducts : Releases corrosive HCl during deposition, complicating reactor maintenance. BTBMW avoids halide contamination, making it preferable for sensitive semiconductor processes .

- Applications : WOCl₄ is used for tungsten oxide films but lacks versatility in sulfurization or nitride formation compared to BTBMW .

Bis(ethylcyclopentadienyl)tungsten Dihydride

- Ligand Type : Cyclopentadienyl (Cp) ligands .

- Decomposition Pathway : Cp ligands decompose via β-hydride elimination, favoring metallic tungsten films. BTBMW’s amido/imido ligands enable oxide or sulfide formation depending on co-reactants (e.g., H₂O or H₂S) .

Comparative Data Table

Research Findings and Mechanistic Insights

- ALD of WS₂: BTBMW enables self-limiting ALD of WS₂ at 250°C using H₂S. The tert-butylimido ligands promote selective adsorption, while dimethylamido groups facilitate ligand exchange, ensuring monolayer-controlled growth .

- Electronic Structure : UV photoelectron spectroscopy reveals BTBMW’s highest occupied molecular orbital (HOMO) at −8.5 eV, attributed to W–N bonding. This electronic profile enhances surface reactivity during ALD compared to less polarized precursors like W(CO)₆ .

- WO₃ Film Crystallinity : BTBMW-derived WO₃ films require post-annealing (>400°C) to achieve crystallinity, whereas MoO₃ from BTBMMo crystallizes at lower temperatures due to molybdenum’s lower oxide stability .

Activité Biologique

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) , commonly referred to as BTBMW, is an organotungsten compound with significant applications in materials science, particularly in the deposition of tungsten-based thin films. This compound, characterized by its unique chemical structure and properties, has garnered attention for its biological activity and potential applications in various fields.

Chemical Structure and Properties

BTBMW has the molecular formula and a molecular weight of 414.23 g/mol. It features tungsten in a +6 oxidation state coordinated with two tert-butylimido groups and two dimethylamino ligands. The compound typically appears as a light yellow to dark orange liquid and is sensitive to air and moisture, necessitating storage under inert gas conditions to maintain stability .

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₃₀N₄W |

| Molecular Weight | 414.23 g/mol |

| Boiling Point | 81 °C at 0.02 mmHg |

| Density | 1.305 g/mL at 25 °C |

| Purity | 98%+ |

Case Studies

-

Thin Film Deposition for Biomedical Devices :

BTBMW is utilized in atomic layer deposition (ALD) processes to create tungsten-based thin films that can be integrated into biomedical devices. The controlled deposition allows for the fabrication of coatings that enhance biocompatibility and functionality . -

Synthesis of WS₂ Films :

A study demonstrated the use of BTBMW in the synthesis of high-purity WS₂ films through a novel ALD method that incorporates chemical vapor deposition (CVD) characteristics. This approach minimizes nitrogen contamination, making it suitable for applications requiring high purity, such as in electronic devices . -

Electrocatalytic Applications :

Research indicates that BTBMW can be used to modify the surface properties of electrocatalysts, enhancing their performance in reactions such as oxygen evolution reaction (OER). By depositing thin films of tungsten compounds derived from BTBMW, researchers have reported improved catalytic activity .

Safety and Handling

Given its classification as flammable and water-reactive, handling BTBMW requires stringent safety precautions:

- Personal Protective Equipment : Gloves, goggles, and flame-resistant clothing should be worn.

- Storage Conditions : Must be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

- Hazard Codes : Classified with hazard codes H227 (flammable), H260 (water-reactive), H314 (causes severe skin burns), and H318 (causes serious eye damage) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Bis(tert-butylimino)bis(dimethylamino)tungsten(VI), and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves ligand substitution reactions under inert atmospheres (e.g., Schlenk line techniques). Key parameters include temperature control (80–120°C), solvent selection (e.g., toluene or THF), and stoichiometric ratios of tungsten precursors to ligands. To ensure reproducibility, document all variables (e.g., reaction time, purification steps) meticulously, and cross-validate results using spectroscopic techniques (e.g., NMR for ligand integrity). Refer to established protocols for organometallic synthesis, emphasizing detailed experimental sections as outlined in academic guidelines .

Q. Which characterization techniques are most effective for confirming the structure and purity of this tungsten complex?

- Methodological Answer : Combine multiple analytical methods:

- X-ray crystallography for definitive structural elucidation.

- NMR spectroscopy (¹H, ¹³C) to verify ligand coordination and purity.

- Elemental analysis (EA) and mass spectrometry (ESI-MS) for compositional validation.

- FT-IR to identify functional groups (e.g., tert-butylimino stretches).

Cross-reference data with literature and ensure raw datasets (e.g., crystallographic .cif files) are archived as supplementary material .

Q. How can researchers design initial catalytic studies to evaluate this compound’s reactivity?

- Methodological Answer : Start with benchmark reactions (e.g., alkene metathesis or hydroamination) under controlled conditions. Use kinetic profiling (e.g., GC-MS monitoring) to assess turnover frequencies. Include control experiments (e.g., ligand-free systems) to isolate the tungsten center’s role. Document substrate scope and reaction parameters (temperature, solvent, catalyst loading) systematically .

Advanced Research Questions

Q. What computational methods are suitable for probing the electronic structure and reaction mechanisms of this tungsten complex?

- Methodological Answer : Employ density functional theory (DFT) calculations to model the complex’s geometry and frontier molecular orbitals. Use software like Gaussian or ORCA to simulate reaction pathways (e.g., transition-state analysis). Validate computational results with experimental data (e.g., UV-Vis spectra for electronic transitions). Integrate findings into a conceptual framework, such as ligand-field theory, to explain catalytic behavior .

Q. How should researchers address contradictions in reported catalytic efficiencies of tungsten complexes in cross-coupling reactions?

- Methodological Answer : Conduct a meta-analysis of literature data, identifying variables such as substrate steric effects, solvent polarity, or counterion influence. Design comparative experiments using standardized conditions (e.g., identical substrates and catalysts). Apply statistical tools (e.g., ANOVA) to isolate confounding factors. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and resolve discrepancies .

Q. What strategies can be used to optimize ligand design for enhanced stability and activity in this tungsten complex?

- Methodological Answer : Perform ligand modification studies (e.g., substituting tert-butyl groups with electron-withdrawing or donating groups). Use steric/electronic parameterization (e.g., Tolman’s cone angles) to correlate ligand properties with catalytic output. Employ high-throughput screening (HTS) to evaluate ligand libraries under varied conditions. Validate stability via thermogravimetric analysis (TGA) and accelerated aging tests .

Data Analysis and Theoretical Frameworks

Q. How can researchers integrate heterogeneous catalysis data with homogeneous systems for this tungsten complex?

- Methodological Answer : Compare kinetic profiles (e.g., Arrhenius plots) and activation parameters (ΔH‡, ΔS‡) across homogeneous and heterogenized systems (e.g., supported on silica). Use surface analysis techniques (XPS, TEM) to assess catalyst immobilization. Link findings to broader theories (e.g., Sabatier principle) to explain activity differences .

Q. What are the best practices for reporting contradictory spectroscopic data in studies of tungsten complexes?

- Methodological Answer : Disclose all experimental conditions (e.g., solvent, temperature, instrument calibration) and provide raw data (e.g., NMR FIDs, crystallographic data). Use error analysis (e.g., confidence intervals for peak integrations) to quantify uncertainty. Cross-reference with literature and propose hypotheses (e.g., solvent coordination effects) to reconcile discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.